N-methoxy-N-methyloctanamide
Overview
Description
N-methoxy-N-methyloctanamide is an organic compound with the molecular formula C10H21NO2 It is a derivative of octanamide, where the nitrogen atom is substituted with a methoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methoxy-N-methyloctanamide can be synthesized through the methylation of N-methoxyacetamide using dimethyl sulfate in the presence of a base such as sodium bicarbonate . The reaction is typically carried out in an aqueous medium, and the pH of the reaction mixture is maintained between 7 and 9 to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methyloctanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, thiols, and amines are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-methoxy-N-methyloctanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of N-methoxy-N-methyloctanamide involves its interaction with specific molecular targets. The methoxy and methyl groups on the nitrogen atom influence its reactivity and binding affinity to various biological molecules. The exact pathways and targets are still under investigation, but it is believed to interact with enzymes and receptors involved in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N-methoxy-N-methylacetamide
- N-methoxy-N-methylpropionamide
- N-methoxy-N-methylbutanamide
Uniqueness
N-methoxy-N-methyloctanamide is unique due to its longer carbon chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs.
Biological Activity
N-methoxy-N-methyloctanamide (NANMO) is a compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the molecular formula CHNO, which indicates it contains a methoxy group and an amide functional group. The presence of these functional groups suggests potential interactions with biological systems, particularly in enzyme inhibition and metabolic pathways.
1. Enzymatic Interactions
Research has indicated that NANMO interacts with Gcn5-related N-acetyltransferases (GNATs), a superfamily of enzymes involved in various cellular processes including antibiotic resistance and histone modification. A study highlighted that NANMO exhibited significant effects on GNAT activity, particularly in the context of polymyxin B substrate interaction, suggesting its potential role as an inhibitor or modulator of these enzymes .
2. Antimicrobial Properties
NANMO has been evaluated for its antimicrobial properties, specifically against multi-drug resistant (MDR) bacteria. The compound's structural features may allow it to inhibit specific enzymes involved in bacterial metabolism, such as those in menaquinone biosynthesis, which are critical for the survival of certain Gram-positive bacteria like Mycobacterium tuberculosis and Staphylococcus aureus .
Study on GNATs
A detailed study on GNATs demonstrated that NANMO's interaction with these enzymes could lead to a reduction in their activity, which is crucial for understanding its potential therapeutic applications. The study employed kinetic assays to determine the effects of NANMO on enzyme activity, revealing a significant decrease in the enzymatic function compared to wild-type enzymes .
Antimicrobial Efficacy
In vitro assays have shown that NANMO possesses selective inhibitory effects against specific bacterial strains. For instance, compounds structurally similar to NANMO have been identified as effective against M. tuberculosis by inhibiting the MenA enzyme involved in menaquinone biosynthesis . This suggests that NANMO could be further explored as a lead compound for developing new antimicrobial agents.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of NANMO remains largely unexplored; however, related compounds have shown varying degrees of bioavailability and metabolic stability. For instance, studies on similar methoxy-substituted compounds indicate that modifications can enhance oral bioavailability and tissue accumulation, which are essential for therapeutic efficacy .
Data Summary
Property | Details |
---|---|
Molecular Formula | CHNO |
Biological Targets | GNATs, Menaquinone biosynthesis enzymes |
Antimicrobial Activity | Effective against MDR bacteria |
Mechanism of Action | Enzyme inhibition |
Properties
IUPAC Name |
N-methoxy-N-methyloctanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-4-5-6-7-8-9-10(12)11(2)13-3/h4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGRGVVHWBMTMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60144277 | |
Record name | Octanohydroxamic acid, N-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60144277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101858-33-7 | |
Record name | Octanohydroxamic acid, N-methyl-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101858337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octanohydroxamic acid, N-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60144277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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